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Introduction

Laminaran, a β-glucan storage polysaccharide derived primarily from brown algae, has

garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] As a

biological response modifier, laminaran has demonstrated potent immunomodulatory, anti-

tumor, and anti-inflammatory activities in various preclinical mouse models.[1][2][4][5] Its ability

to interact with immune receptors, such as Dectin-1, allows it to modulate both innate and

adaptive immune responses, making it a promising candidate for therapeutic development and

as an adjuvant in immunotherapy.[1][6][7] These notes provide an overview of the in vivo

applications of laminaran in mice, summarizing key quantitative data and detailing

standardized protocols for its administration and the evaluation of its effects.

Key Applications

Immunomodulation: Laminaran can stimulate the activity of various immune cells, including

macrophages, dendritic cells (DCs), and Natural Killer (NK) cells.[1][4][7] It has been shown

to increase the populations of T-cells (CD3+), B-cells (CD19+), and macrophages (Mac-3+)

in mice.[8][9]

Anti-Cancer Immunity: In tumor-bearing mouse models, laminaran administration can

suppress tumor growth and metastasis.[2][10] This is achieved by enhancing antigen-specific

T-cell responses and promoting the maturation of dendritic cells, which are crucial for

initiating anti-cancer immunity.[4][6]
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Anti-Inflammatory Effects: Topical application of laminaran has been shown to alleviate

symptoms in mouse models of atopic dermatitis by reducing skin inflammation, mast cell

infiltration, and the production of pro-inflammatory cytokines.[2][5]

Quantitative Data Summary
The following tables summarize the quantitative outcomes from various studies involving the in

vivo administration of laminaran in mouse models.

Table 1: Immunomodulatory Effects of Laminaran in Mice
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Mouse Model
Administration
Route & Dose

Duration Key Findings Reference

Normal BALB/c

Mice

Oral Gavage (1,

2.5, 5

mg/mouse)

14 days

Increased CD3+,

CD19+, and

Mac-3+ cell

populations at

2.5 and 5

mg/mouse.[8][9]

[8][9]

Cyclophosphami

de-induced

Immunosuppress

ed Mice

Oral Gavage

(500, 1000

mg/kg)

10 days

High-dose (1000

mg/kg) laminaran

significantly

increased NK

cell cytotoxicity

and serum levels

of IL-12 and IFN-

γ.[4]

[4]

Normal BALB/c

Mice

Oral Gavage (1,

2.5, 5

mg/mouse)

14 days

Reduced NK cell

cytotoxic activity

at an

effector:target

ratio of 50:1.[8]

[9][11]

[8][9][11]

C57BL/6 Mice
Intravenous (i.v.)

(25 mg/kg)
Single dose

Increased

expression of co-

stimulatory

molecules

(CD80, CD86) on

spleen dendritic

cells.[6]

[6]

Table 2: Anti-Tumor Effects of Laminaran in Mice
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Mouse Model
Administration
Route & Dose

Duration Key Findings Reference

Hepa 1-6 Tumor-

Bearing Mice

Injection (400,

800, 1200

mg/kg/day)

30 days

Significantly

decreased tumor

volumes (starting

on day 10) and

tumor weights in

a dose-

dependent

manner.[10]

[10]

B16-OVA

Melanoma

Metastasis

Model

Intravenous (i.v.)

(25 mg/kg)

2 doses, 3 days

apart

Combined

treatment with

OVA antigen

inhibited liver

metastasis of

B16-OVA

melanoma cells.

[6]

[6]

Table 3: Anti-Inflammatory Effects of Laminaran in Mice
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Mouse Model
Administration
Route & Dose

Duration Key Findings Reference

Oxazolone-

induced Atopic

Dermatitis

(Balb/c)

Topical

Application
15 days

Significantly

decreased ear

swelling,

thickening of the

epidermis and

dermis, and mast

cell infiltration.[5]

[5]

Oxazolone-

induced Atopic

Dermatitis

(Balb/c)

Topical

Application
15 days

Significantly

decreased serum

Immunoglobulin

E (IgE) levels.[5]

Suppressed

protein levels of

IL-1β, TNF-α,

MCP-1, and MIP-

1α in skin

lesions.[5]

[5]

Experimental Protocols
Protocol 1: Evaluation of Immunomodulatory Effects via
Oral Gavage
This protocol is based on methodologies used to assess the general immune response to orally

administered laminaran in normal mice.[8][9]

1. Animals and Acclimatization:

Use 6-8 week old BALB/c mice.
Acclimatize animals for at least one week prior to the experiment under standard laboratory
conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to
food and water).

2. Preparation of Laminaran Solution:
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Dissolve laminaran powder in sterile double-distilled water or phosphate-buffered saline
(PBS) to achieve the desired concentrations (e.g., 10, 25, and 50 mg/mL to deliver 1, 2.5,
and 5 mg per 100 µL dose).
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily or store at 4°C for a
short period.

3. Administration:

Divide mice into groups (n=8-10 per group): a control group and treatment groups.
Administer 100 µL of the vehicle (water or PBS) to the control group.
Administer 100 µL of the laminaran solutions to the treatment groups using a steel gavage
tube.
Perform administration every two days for a total of 14 days.[9]

4. Sample Collection and Analysis:

At the end of the treatment period, weigh the mice and collect blood via cardiac puncture
under anesthesia.
Euthanize the mice and harvest spleens and livers.
Flow Cytometry: Use whole blood to analyze immune cell populations. Lyse red blood cells
and stain leukocytes with fluorescently labeled antibodies against specific cell markers (e.g.,
anti-CD3 for T-cells, anti-CD19 for B-cells, anti-Mac-3 for macrophages).[9]
Spleen Analysis: Process spleens to obtain single-cell suspensions (splenocytes) for NK cell
activity assays or cell proliferation studies.[8][9]
Serum Analysis: Analyze serum for levels of cytokines (e.g., IL-12, IFN-γ) or liver enzymes
(GOT, GPT, LDH) using ELISA or biochemical assays.[4][9]

Protocol 2: Evaluation of Anti-Cancer Immunity via
Intravenous Injection
This protocol describes a method to assess laminaran's potential as an adjuvant to induce an

anti-tumor immune response in a melanoma model.[6]

1. Animals and Tumor Cell Line:

Use 6-8 week old C57BL/6 mice.
Culture B16-OVA melanoma cells (a B16 melanoma line expressing ovalbumin as a model
antigen) in appropriate media.
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2. Experimental Design and Administration:

Randomly assign mice to four groups: PBS (control), Ovalbumin (OVA) only, Laminaran
only, and Laminaran + OVA.
Prepare laminaran solution in sterile PBS at a concentration for a 25 mg/kg dose. Prepare
OVA solution in PBS for a 50 µg dose per mouse.
Administer the respective treatments via intravenous (i.v.) injection into the tail vein.

3. Dendritic Cell Maturation Analysis:

24 hours after a single i.v. injection, euthanize a subset of mice.
Harvest spleens and isolate spleen dendritic cells (DCs).
Analyze the expression of maturation markers (e.g., CD80, CD86) and major
histocompatibility complex (MHC) molecules on DCs using flow cytometry.

4. Tumor Challenge and Metastasis Model:

Three days after the initial treatment, inoculate the remaining mice with 0.5 x 10^6 B16-OVA
cells intrasplenically to establish a liver metastasis model.[6]
Three days post-tumor injection, administer a second dose of the same treatments (PBS,
OVA, Laminaran, or Laminaran + OVA).[6]
Fourteen days after the tumor injection, euthanize the mice.
Harvest livers and spleens. Count the number of metastatic tumor nodules on the liver
surface.
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to create immunosuppressed model
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- Normal Control

- Cy Model Control
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4. Treatment Administration
Oral gavage daily for 10 days
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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